Glutamic acid, 2-hydroxy-, also known as 4-hydroxy-L-glutamic acid or erythro-4-hydroxy-L-glutamate, is an organic compound classified under glutamic acid and its derivatives. This compound plays a significant role in various metabolic processes and is involved in the arginine: glycine amidinotransferase deficiency pathway, a metabolic disorder in humans. It is recognized as a primary metabolite, essential for growth and development in organisms .
Glutamic acid, 2-hydroxy- belongs to the broader category of amino acids and carboxylic acids. Its molecular formula is , with a molecular weight of approximately 163.13 g/mol. The compound is categorized as an organic acid and is part of the subclass of amino acids, peptides, and analogues, highlighting its biological significance .
The synthesis of glutamic acid, 2-hydroxy- can be achieved through various methods. One notable approach involves using D-glucose as a starting material. This method employs a series of reactions including protection and deprotection steps, oxidation, and coupling reactions to yield β-hydroxy derivatives of glutamic acid. For instance, the synthesis process may include:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and concentration of reagents to optimize yields and purity. The use of protecting groups is crucial in multi-step syntheses to ensure selective reactivity at specific sites on the molecule.
The molecular structure of glutamic acid, 2-hydroxy- features a central carbon atom bonded to an amino group (), two carboxylic acid groups (), and a hydroxyl group (). The stereochemistry is defined by its configuration at the chiral centers.
The compound has a monoisotopic mass of approximately 163.048 g/mol and contains six hydrogen bond acceptors and twenty atoms in total .
Glutamic acid, 2-hydroxy- participates in various biochemical reactions including:
These reactions are often catalyzed by specific enzymes such as transaminases or hydroxylases that require co-factors like pyridoxal phosphate for optimal activity.
The mechanism by which glutamic acid, 2-hydroxy- exerts its effects involves its participation in metabolic pathways that regulate nitrogen metabolism and neurotransmission. It acts as a precursor for several important biomolecules:
Research indicates that glutamic acid derivatives can modulate neurotransmitter release and influence synaptic plasticity .
Glutamic acid, 2-hydroxy- has several applications in scientific research:
Mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2) are well-established drivers of pathological D-2-hydroxyglutarate (D-2-HG) accumulation. These mutations occur at critical arginine residues (IDH1 R132 and IDH2 R172) and confer a neomorphic enzyme activity that reduces α-ketoglutarate (α-KG) to D-2-HG using NADPH as a cofactor. This reaction diverts carbon flux away from canonical TCA cycle metabolism, leading to intracellular D-2-HG concentrations reaching 5–35 mM in gliomas and acute myeloid leukemia (AML) – orders of magnitude higher than physiological levels (0.1–1.0 µM) [3] [4]. The structural similarity between D-2-HG and α-KG underlies its disruptive effects on cellular function, particularly through competitive inhibition of α-KG-dependent dioxygenases.
L-2-hydroxyglutarate degradation is exclusively catalyzed by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which oxidizes L-2-HG back to α-KG using FAD as a cofactor. Biallelic loss-of-function mutations in L2HGDH cause L-2-hydroxyglutaric aciduria (L-2-HGA), a severe neurometabolic disorder characterized by progressive encephalopathy, developmental delay, and cerebellar atrophy [1] [2]. Patient fibroblasts and neuronal tissues exhibit massive L-2-HG accumulation (urinary excretion: 66–98 mmol/mol creatinine vs. normal 1.2–18.9) due to impaired enzymatic clearance. Interestingly, L2HGDH deletions or epigenetic silencing also occur in clear cell renal cell carcinoma (ccRCC), where accumulated L-2-HG acts as an oncometabolite by inhibiting TET enzymes and histone demethylases [3].
Table 1: Enzymatic Pathways Governing 2-Hydroxyglutarate Homeostasis
Enzyme | Substrate | Product | Cellular Localization | Associated Disorders |
---|---|---|---|---|
Mutant IDH1/2 | α-Ketoglutarate, NADPH | D-2-HG, NADP⁺ | Cytosol (IDH1), Mitochondria (IDH2) | Gliomas, AML, Cholangiocarcinoma |
Malate Dehydrogenase (MDH) | α-Ketoglutarate | L-2-HG | Mitochondria/Cytosol | Hypoxia-associated accumulation |
Lactate Dehydrogenase (LDH) | α-Ketoglutarate | L-2-HG | Cytosol | Acidic pH-associated accumulation |
L2HGDH | L-2-HG, FAD | α-Ketoglutarate, FADH₂ | Mitochondria | L-2-Hydroxyglutaric Aciduria, ccRCC |
D2HGDH | D-2-HG, FAD | α-Ketoglutarate, FADH₂ | Mitochondria | D-2-Hydroxyglutaric Aciduria |
Accumulated 2-HG enantiomers directly perturb glutamate handling in neuronal systems. In vitro studies demonstrate that pathological concentrations of L-2-HG (≥5 mM) enhance glutamate uptake into synaptosomes and synaptic vesicles by 40–60%. This disrupts excitatory-inhibitory balance and contributes to neurotoxicity in L-2-HGA patients. The mechanism involves competitive inhibition of glutamate-metabolizing enzymes, leading to elevated synaptic glutamate concentrations and excitotoxic injury [1]. Additionally, D-2-HG interferes with mitochondrial glutamate oxidation, reducing ATP synthesis in energy-demanding neuronal tissues [2].
Both enantiomers of 2-HG function as structural mimetics of α-KG, enabling potent inhibition (>50% inhibition at 0.1–1.0 mM) of over 60 α-KG-dependent dioxygenases. Key inhibited enzymes include:
2-HG accumulation profoundly disrupts cellular redox homeostasis. D-2-HG synthesis via mutant IDH consumes NADPH, depleting reserves needed for glutathione regeneration and antioxidative defense. Concurrently, impaired mitochondrial electron transport chain (ETC) function—due to inhibition of complex I by 2-HG—reduces NAD⁺ regeneration, lowering the NAD⁺/NADH ratio by 2–4 fold in L2HGDH-deficient cells [5] [7]. This redox imbalance creates a vicious cycle: NAD⁺ depletion limits L2HGDH activity (which requires FAD⁺/FADH₂ cycling), further exacerbating L-2-HG accumulation. In SLC25A1 deficiency (combined D,L-2-HGA), mitochondrial NADH buildup inhibits PDH and α-KGDH, stalling carbon flux through the TCA cycle [8].
2-HG directly influences TCA cycle flux and anaplerosis:
Table 2: Metabolic Consequences of 2-Hydroxyglutarate Accumulation in Disease Models
Pathological Context | Major 2-HG Enantiomer | Key Metabolic Perturbations | Functional Consequences |
---|---|---|---|
IDH1/2-Mutant Cancers | D-2-HG | - α-KG depletion - NADPH depletion - Succinate accumulation | - DNA/histone hypermethylation - HIF stabilization - Impaired homologous recombination |
L2HGDH Deficiency (L-2-HGA) | L-2-HG | - Reduced NAD⁺/NADH ratio - Impaired mitochondrial respiration - Glutamate accumulation | - Neuronal excitotoxicity - White matter degeneration - Cardiomyopathy |
SLC25A1 Deficiency (Combined D,L-2-HGA) | D- & L-2-HG | - TCA cycle blockade at aconitase/IDH - Citrate accumulation - Oxaloacetate depletion | - Impaired oxidative phosphorylation - Reduced aspartate synthesis - Developmental delay |
Hypoxia/Acidosis | L-2-HG | - Increased 2OG reduction by MDH/LDH - Reduced L2HGDH activity | - Glycolysis inhibition - Reductive carboxylation enhancement |
Figure: Structural Comparison of α-Ketoglutarate and 2-Hydroxyglutarate Enantiomers
α-Ketoglutarate: HOOC-CH₂-CH₂-C(=O)-COOH D-2-Hydroxyglutarate: HOOC-CH₂-CH₂-CH(OH)-COOH L-2-Hydroxyglutarate: HOOC-CH₂-CH₂-CH(OH)-COOH
Note: D-2-HG and L-2-HG are stereoisomers differing only in the chirality of the C2 hydroxyl group. This subtle difference markedly impacts their affinity for various enzymes, with D-2-HG being a more potent inhibitor of most α-KG-dependent dioxygenases [3] [4].
The metabolic flux alterations create tissue-specific vulnerabilities. In neurons, 2-HG-induced TCA cycle disruption limits ATP production for ion pumps, exacerbating excitotoxicity. In myocytes, impaired NAD⁺ regeneration reduces fatty acid oxidation capacity, contributing to cardiomyopathy in ANT1 deficiency [2] [8]. Furthermore, 2-HG accumulation in hypoxic tumor microenvironments rewires glutamine metabolism toward reductive carboxylation, allowing citrate synthesis from glutamine-derived α-KG independently of acetyl-CoA [1] [4]. This metabolic adaptation supports biomass production but increases cellular dependence on glutaminase. The multi-system impact of 2-HG underscores its role as both a metabolic intermediate and a signaling molecule in health and disease.
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2